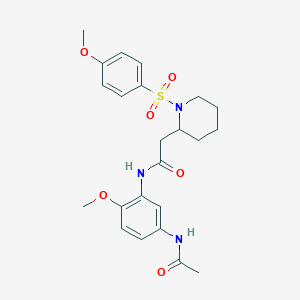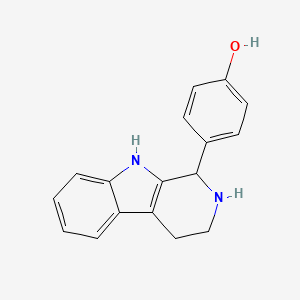![molecular formula C19H22N2O5S2 B2635464 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 922910-25-6](/img/structure/B2635464.png)
2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a heterocyclic compound with the molecular formula C18H20N2O5S2 . It is also known by other synonyms such as 933238-92-7, 2-[3-(4-methoxybenzenesulfonyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide .
Molecular Structure Analysis
The compound has a molecular weight of 408.5 g/mol . The InChI string representation of the molecule is InChI=1S/C18H20N2O5S2/c1-25-11-5-7-12 (8-6-11)27 (23,24)10-9-15 (21)20-18-16 (17 (19)22)13-3-2-4-14 (13)26-18/h5-8H,2-4,9-10H2,1H3, (H2,19,22) (H,20,21) . The Canonical SMILES representation is COC1=CC=C (C=C1)S (=O) (=O)CCC (=O)NC2=C (C3=C (S2)CCC3)C (=O)N .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 408.5 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound is 408.08136409 g/mol . The topological polar surface area is 152 Ų . The compound has a heavy atom count of 27 .
Aplicaciones Científicas De Investigación
Cell Adhesion Inhibition : A study found that certain benzo[b]thiophene derivatives, such as PD 144795, can inhibit the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. These molecules are crucial in the adherence of neutrophils to activated endothelial cells, suggesting potential anti-inflammatory applications of these compounds (Boschelli et al., 1995).
Heterocyclic Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized using derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. These compounds have shown potential in creating a range of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, suggesting a broad range of chemical applications (Mohareb et al., 2004).
Intramolecular Cyclization : Research on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has led to the synthesis of compounds through the action of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. These synthesized acids undergo cyclization, forming compounds with potential for further chemical applications (Shipilovskikh et al., 2009).
Antimicrobial Activities : Research has demonstrated that certain tetrahydrobenzo[b]thiophene derivatives have significant antimicrobial activities against various bacterial and fungal strains. This suggests potential pharmaceutical applications for these compounds in treating infections (Babu et al., 2013).
Heterocyclic Derivatives Synthesis : Another study focused on synthesizing heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties. These synthesized compounds have potential applications in various chemical and pharmaceutical contexts (Vasylyev et al., 1999).
Antioxidant and Antimicrobial Properties : Certain thiophene derivatives, synthesized using a simple procedure, have shown notable antioxidant and antimicrobial properties. This indicates their potential in pharmaceutical applications for treating infections and diseases related to oxidative stress (Raghavendra et al., 2016).
Direcciones Futuras
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propiedades
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-26-12-6-8-13(9-7-12)28(24,25)11-10-16(22)21-19-17(18(20)23)14-4-2-3-5-15(14)27-19/h6-9H,2-5,10-11H2,1H3,(H2,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKDXHXMFHTRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride](/img/structure/B2635381.png)
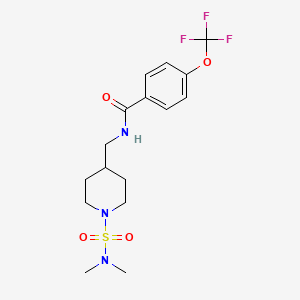
![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)
![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)
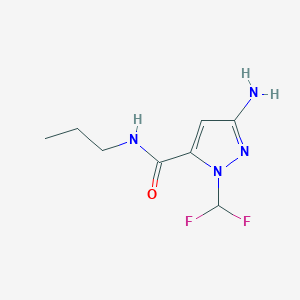

![benzyl 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2635390.png)
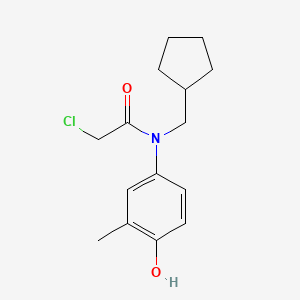
![N-(3,4-dimethoxyphenyl)-N'-(5-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2635392.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2635393.png)
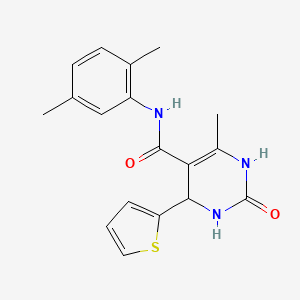
![N-(4-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2635396.png)
